molecular formula C19H14ClNO5S B11404906 methyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11404906
M. Wt: 403.8 g/mol
InChI Key: AXKMQRPIYXLJQA-UHFFFAOYSA-N
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Description

METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with an appropriate amine to form the amide linkage. This is followed by cyclization with a thiophene derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 6-chloro-4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • 6-Chloro-2-methyl-4H-chromen-4-one

Uniqueness

METHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of chromene and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14ClNO5S

Molecular Weight

403.8 g/mol

IUPAC Name

methyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H14ClNO5S/c1-25-19(24)16-10-3-2-4-15(10)27-18(16)21-17(23)14-8-12(22)11-7-9(20)5-6-13(11)26-14/h5-8H,2-4H2,1H3,(H,21,23)

InChI Key

AXKMQRPIYXLJQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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